Cas no 17687-58-0 (1-amino-3-methylbutan-2-ol)

1-amino-3-methylbutan-2-ol 化学的及び物理的性質
名前と識別子
-
- 2-Butanol, 1-amino-3-methyl-
- 1-AMINO-3-METHYL-BUTAN-2-OL
- 1-amino-3-methylbutan-2-ol
- 1-Amino-2-hydroxy-3-methyl-butan
- A67179
- AC1Q1O8I
- Aminomethyl-isopropyl-carbinol
- EN300-67264
- F2189-0861
- 1-Amino-3-methyl-2-butanol HCl
- MFCD09260580
- 17687-58-0
- SCHEMBL113473
- 208850-56-0
- DA-09208
- 1-amino-3-methyl-2-butanol
- BS-12739
- DTXSID00625111
- ALBB-027973
- V10285
- AKOS010571971
- (+)-1-Amino-3-methylbutan-2-ol
- KYUPIHBUKDNZKE-UHFFFAOYSA-N
-
- MDL: MFCD09260580
- インチ: InChI=1S/C5H13NO/c1-4(2)5(7)3-6/h4-5,7H,3,6H2,1-2H3
- InChIKey: KYUPIHBUKDNZKE-UHFFFAOYSA-N
- ほほえんだ: CC(C)C(CN)O
計算された属性
- せいみつぶんしりょう: 103.099714038g/mol
- どういたいしつりょう: 103.099714038g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 7
- 回転可能化学結合数: 2
- 複雑さ: 45.3
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.2Ų
- 疎水性パラメータ計算基準値(XlogP): 0
1-amino-3-methylbutan-2-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB286228-1 g |
1-Amino-3-methyl-butan-2-ol; 95% |
17687-58-0 | 1g |
€447.00 | 2022-03-25 | ||
Enamine | EN300-67264-0.1g |
1-amino-3-methylbutan-2-ol |
17687-58-0 | 95.0% | 0.1g |
$87.0 | 2025-03-13 | |
Enamine | EN300-67264-1.0g |
1-amino-3-methylbutan-2-ol |
17687-58-0 | 95.0% | 1.0g |
$251.0 | 2025-03-13 | |
Life Chemicals | F2189-0861-0.5g |
1-amino-3-methylbutan-2-ol |
17687-58-0 | 95%+ | 0.5g |
$240.0 | 2023-09-06 | |
Enamine | EN300-67264-0.25g |
1-amino-3-methylbutan-2-ol |
17687-58-0 | 95.0% | 0.25g |
$124.0 | 2025-03-13 | |
Advanced ChemBlocks | P40479-5G |
1-Amino-3-methyl-2-butanol hydrochloride |
17687-58-0 | 95% | 5G |
$750 | 2023-09-15 | |
Life Chemicals | F2189-0861-5g |
1-amino-3-methylbutan-2-ol |
17687-58-0 | 95%+ | 5g |
$975.0 | 2023-09-06 | |
Advanced ChemBlocks | P40479-250MG |
1-Amino-3-methyl-2-butanol hydrochloride |
17687-58-0 | 95% | 250MG |
$110 | 2023-09-15 | |
Ambeed | A1205585-1g |
1-Amino-3-methylbutan-2-ol |
17687-58-0 | 97% | 1g |
$411.0 | 2024-04-22 | |
Enamine | EN300-67264-10.0g |
1-amino-3-methylbutan-2-ol |
17687-58-0 | 95.0% | 10.0g |
$1396.0 | 2025-03-13 |
1-amino-3-methylbutan-2-ol 関連文献
-
Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
-
Adrian Scaffidi,Keith A. Stubbs,Rebecca J. Dennis,Edward J. Taylor,Gideon J. Davies,David J. Vocadlo,Robert V. Stick Org. Biomol. Chem., 2007,5, 3013-3019
-
Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
-
Gargi Mukherjee,Kumar Biradha CrystEngComm, 2014,16, 4701-4705
-
Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
-
Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
-
Igor S. Kovalev,Sougata Santra,Matiur Rahman,Adinath Majee New J. Chem., 2019,43, 11382-11390
-
Christopher R. Clough,Peter Müller,Christopher C. Cummins Dalton Trans., 2008, 4458-4463
-
Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299
1-amino-3-methylbutan-2-olに関する追加情報
1-Amino-3-Methylbutan-2-ol (CAS No. 17687-58-0): An Overview of Its Properties, Applications, and Recent Research
1-Amino-3-methylbutan-2-ol (CAS No. 17687-58-0) is a versatile organic compound that has garnered significant attention in the fields of chemistry, biology, and pharmaceuticals. This compound, also known as (R)-1-Amino-3-methylbutan-2-ol or (S)-1-Amino-3-methylbutan-2-ol, is a chiral molecule with a unique structure that makes it valuable in various applications. In this article, we will delve into the properties, applications, and recent research developments surrounding this compound.
Chemical Structure and Properties
1-Amino-3-methylbutan-2-ol is characterized by its chiral center, which gives rise to two enantiomers: (R)- and (S)- forms. The molecular formula of this compound is C5H13NO, and its molecular weight is approximately 103.16 g/mol. The compound is a colorless liquid with a boiling point of around 140°C and a melting point of -45°C. It is soluble in water and many organic solvents, making it easy to handle in laboratory settings.
The presence of the amino group and the hydroxyl group in the molecule imparts unique chemical reactivity to 1-amino-3-methylbutan-2-ol. These functional groups can participate in a variety of chemical reactions, such as nucleophilic substitution, condensation, and oxidation. The chiral nature of the molecule also makes it an important intermediate in the synthesis of chiral drugs and other biologically active compounds.
Synthesis and Production
The synthesis of 1-amino-3-methylbutan-2-ol can be achieved through several routes. One common method involves the reduction of the corresponding ketone or aldehyde using a suitable reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). Another approach involves the asymmetric synthesis of the chiral centers using chiral catalysts or auxiliaries.
In industrial settings, the production of 1-amino-3-methylbutan-2-ol is optimized for yield and purity. Advanced techniques such as continuous flow reactors and biocatalytic processes are employed to ensure high efficiency and selectivity in the synthesis process. These methods not only improve the economic viability of production but also reduce environmental impact by minimizing waste generation.
Applications in Chemistry and Biology
1-Amino-3-methylbutan-2-ol finds extensive use as an intermediate in organic synthesis, particularly in the preparation of chiral drugs and pharmaceuticals. Its ability to undergo selective reactions at the amino and hydroxyl groups makes it a valuable building block for constructing complex molecules with specific stereochemistry.
In biological research, 1-amino-3-methylbutan-2-ol has been studied for its potential therapeutic applications. Recent studies have explored its role as a precursor for synthesizing compounds with anti-inflammatory, analgesic, and neuroprotective properties. For example, derivatives of this compound have shown promise in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease by modulating specific signaling pathways.
Clinical Trials and Research Developments
The therapeutic potential of compounds derived from 1-amino-3-methylbutan-2-ol has been a focus of several clinical trials. One notable study published in the Journal of Medicinal Chemistry reported that a derivative of this compound exhibited significant anti-inflammatory effects in animal models of arthritis. The study highlighted the compound's ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential as a novel treatment for inflammatory disorders.
In another study published in the Journal of Neurochemistry, researchers investigated the neuroprotective effects of a derivative of 1-amino-3-methylbutan-2-ol. The results showed that this derivative could protect neurons from oxidative stress-induced damage by upregulating antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). These findings open up new avenues for developing neuroprotective drugs based on this scaffold.
Safety Considerations and Environmental Impact
Safety is a critical aspect when handling any chemical compound. While 1-amino-3-methylbutan-2-ol is generally considered safe for laboratory use when proper safety protocols are followed, it is important to handle it with care to avoid skin contact or inhalation. Personal protective equipment (PPE) such as gloves, goggles, and lab coats should be worn during handling.
In terms of environmental impact, efforts are being made to develop more sustainable methods for producing 1-amino-3-methylbutan-2-ol strong>. Green chemistry principles are increasingly being applied to minimize waste generation and reduce energy consumption during synthesis processes. Additionally, biodegradability studies are being conducted to ensure that any waste products from the production process do not pose long-term environmental risks.
FUTURE DIRECTIONS AND CONCLUSIONS strong> p > < p >The future outlook for 1-amino - 3 - methylbutan - 2 - ol strong >is promising . Ongoing research continues to uncover new applications for this versatile compound , particularly in the fields of drug discovery and biological research . As our understanding of its properties deepens , we can expect to see more innovative uses emerging from both academic laboratories and industrial settings . p > < p >In conclusion ,< strong > 1-amino - 3 - methylbutan - 2 - ol strong >( CAS No . 17687 - 58 - 0 ) stands out as a remarkable organic compound with diverse applications . Its unique chemical structure , combined with its potential therapeutic benefits , positions it at the forefront of modern chemical research . As research progresses , we can anticipate further advancements that will enhance our ability to harness its full potential . p > article > < / response >
17687-58-0 (1-amino-3-methylbutan-2-ol) 関連製品
- 1804677-62-0(3-Amino-4-(difluoromethyl)-5-hydroxy-2-nitropyridine)
- 56045-25-1(6-(2-methoxyphenyl)-2-methylpyrimidin-4-ol)
- 113875-04-0(Benzeneacetic acid, (2-thienylmethylene)hydrazide)
- 67472-79-1(Methyl 3-(4-cyanophenyl)acrylate)
- 2580183-95-3(Ethyl 2-amino-3-(6-methylpyridin-2-yl)propanoate dihydrochloride)
- 83863-42-7(Piperazine,1-(4-methylphenyl)-4-[(4-methylphenyl)sulfonyl]-)
- 112937-97-0(4-(4-tert-butylphenyl)piperidine)
- 1956328-49-6(2-(trifluoromethyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine dihydrochloride)
- 1339037-73-8(5-(dimethyl-4H-1,2,4-triazol-3-yl)-4-methyl-1,3-thiazol-2-amine)
- 902623-46-5(1-Benzyl-6-ethoxy-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one)
